molecular formula C15H19N3O2S B2700546 1-Methyl-3-(1-(prop-2-yn-1-yl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034416-75-4

1-Methyl-3-(1-(prop-2-yn-1-yl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

Cat. No.: B2700546
CAS No.: 2034416-75-4
M. Wt: 305.4
InChI Key: YULDERLNQOFQTE-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

The 3D structure of similar compounds may be viewed using Java or Javascript .


Chemical Reactions Analysis

Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .


Physical and Chemical Properties Analysis

1, 3-diazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

Research on related compounds emphasizes their utility in organic chemistry, including the synthesis of nonionic surfactants and the exploration of novel scaffolds for potential pharmaceutical applications. For example, Abdelmajeid et al. (2017) synthesized novel scaffolds based on thiadiazole with applications as nonionic surfactants, demonstrating their physico-chemical properties and biodegradability, which suggests potential for similar compounds in surfactant and materials science research (Abdelmajeid, Amine, & Hassan, 2017). Furthermore, Fülöpová et al. (2015) described an efficient synthesis pathway for benzothiazine 1,1-dioxides via ring contraction, highlighting the pharmacological relevance of these compounds (Fülöpová, Krchňáková, Schütznerová, Zajicek, & Krchňák, 2015).

Antimicrobial and Biological Activities

Several studies have investigated the antimicrobial properties of compounds containing thiadiazole and piperidine elements, suggesting potential for the query compound in medicinal chemistry and drug development. Gür et al. (2020) explored Schiff bases derived from 1,3,4-thiadiazole compounds, revealing significant DNA protective ability and antimicrobial activity against various strains, indicating the importance of thiadiazole cores in pharmacological research (Gür, Yerlikaya, Şener, Özkınalı, Baloğlu, Gökce, Altunoglu, Demir, & Şener, 2020).

Molecular Interactions and Aggregation Studies

Research on compounds with similar structures has also focused on their molecular aggregation properties and interactions in various environments. Matwijczuk et al. (2016) conducted spectroscopic studies on thiadiazole derivatives, investigating their aggregation behavior in different solvents and their interactions with lipid bilayers, providing insights into the physicochemical properties and potential applications in materials science and biology (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc . This present review summarized some pharmacological activities and various kinds of synthetic routes for imidazole and their derived products .

Properties

IUPAC Name

1-methyl-3-(1-prop-2-ynylpiperidin-4-yl)-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-3-10-17-11-8-13(9-12-17)18-15-7-5-4-6-14(15)16(2)21(18,19)20/h1,4-7,13H,8-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULDERLNQOFQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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